5-Bromopentan-1-amine

Description

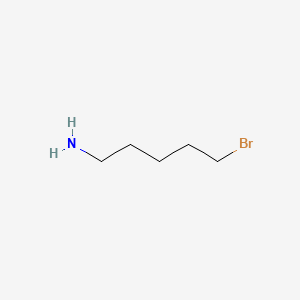

Structure

3D Structure

Properties

IUPAC Name |

5-bromopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN/c6-4-2-1-3-5-7/h1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMLYXZEQWBTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 5 Bromopentan 1 Amine in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The dual reactivity of 5-bromopentan-1-amine makes it an important intermediate in the synthesis of more elaborate molecular architectures. It can act as a precursor to advanced building blocks and as a crucial component in multi-step synthetic strategies.

Precursor for Advanced Building Blocks

This compound is a versatile precursor for creating more complex and functionally rich building blocks. The primary amine can be protected, often by reaction with phthalic anhydride (B1165640) to form N-(5-bromopentyl)phthalimide, which allows for selective reactions at the bromine-bearing carbon. ontosight.ai This phthalimide (B116566) derivative is a stable intermediate that can be used in various subsequent reactions. ontosight.ai For instance, the bromine atom can undergo nucleophilic substitution with a wide range of nucleophiles, introducing new functional groups. ontosight.ai

A notable application is in the synthesis of triazole-containing compounds. The reaction of N-(5-bromopentyl)phthalimide with the sodium salt of 1H-1,2,3-triazole yields N-(5-(1H-1,2,3-triazol-1-yl)pentyl)phthalimide. Subsequent treatment with hydrazine (B178648) removes the phthalimide protecting group to furnish 5-(1H-1,2,3-triazol-1-yl)pentanamine, a more complex building block for further synthetic elaborations. prepchem.com

Furthermore, this compound can be derived from 5-bromopentanal (B1354046) through transamination, showcasing the interchangeability of these key bifunctional compounds. The aldehyde group of 5-bromopentanal itself can be involved in various carbon-carbon bond-forming reactions, and its conversion to the amine provides an entry point to a different set of molecular scaffolds.

Intermediate in Multi-Step Synthetic Strategies

An example of its use as an intermediate is the synthesis of (5-aminopentyl)triphenylphosphonium salts. In this process, 5-amino-1-pentanol (B144490) is first converted to this compound hydrobromide using hydrobromic acid. iastate.edu This intermediate is then reacted with triphenylphosphine (B44618) to yield the desired phosphonium (B103445) salt, a compound that can be utilized in Wittig reactions or as a mitochondrial-targeting moiety in medicinal chemistry. iastate.edu

The following table outlines a synthetic sequence involving this compound as a key intermediate:

| Step | Reactant(s) | Product | Significance |

| 1 | 5-Amino-1-pentanol, Hydrobromic acid | This compound hydrobromide | Conversion of a hydroxyl group to a bromide. iastate.edu |

| 2 | This compound hydrobromide, Triphenylphosphine | (5-Aminopentyl)triphenylphosphonium salt | Formation of a phosphonium salt for further applications. iastate.edu |

Derivative Synthesis and Functionalization

The two reactive centers of this compound, the amine and the bromine, can be independently or concurrently modified to generate a vast array of derivatives with tailored properties.

Amine-Modified Derivatives (e.g., N-alkylation, acylation)

The primary amine group of this compound is a nucleophilic site that readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental in building more complex molecular frameworks.

N-Alkylation: This process involves the reaction of the amine with an alkyl halide. For example, the N-alkylation of amines is a key step in the synthesis of various biologically active compounds. lookchemmall.comresearchgate.net The reaction conditions can be controlled to achieve mono- or di-alkylation.

N-Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form amides. This transformation is crucial in the synthesis of many pharmaceuticals and other functional organic materials. lookchemmall.com

The chemoselectivity of these reactions is important, and often one of the functional groups is protected to allow for selective modification of the other. For instance, protecting the amine allows for reactions at the C-Br bond, and deprotection then avails the amine for further functionalization.

Bromine-Modified Derivatives (e.g., further substitution, elimination)

The bromine atom in this compound is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: A wide variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For example, reaction with hydroxide (B78521) can yield 5-aminopentan-1-ol, while reaction with cyanide would produce 6-aminohexanenitrile. stackexchange.com

Elimination: Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. libretexts.orgmasterorganicchemistry.com The regioselectivity of this reaction can often be controlled by the choice of base. masterorganicchemistry.com For primary bromoalkanes like this compound, substitution reactions are generally favored over elimination. libretexts.org

Bifunctional Linkers in Molecular Construction

The presence of two distinct reactive sites at opposite ends of a five-carbon chain makes this compound an ideal bifunctional linker. bldpharm.combldpharm.com Such linkers are crucial in various areas of chemical science, including the synthesis of polymers, the development of PROTACs (proteolysis-targeting chimeras), and the construction of complex molecular architectures where specific distances and geometries are required. google.com

In the synthesis of bifunctional chiral phosphine (B1218219) oxide catalysts, for example, a five-carbon linker derived from 5-bromopentan-1-ol (B46803) (a closely related compound) was found to be effective. whiterose.ac.uk This highlights the utility of the pentyl chain in separating two functional moieties to achieve a desired catalytic activity. The ability to connect two different molecular fragments through sequential reactions at the amine and bromine functionalities is a powerful tool for molecular engineers.

Contributions to Drug Design and Discovery Methodologies

The compound serves as a critical linker and building block in the creation of new therapeutic agents and research tools. Its five-carbon chain provides spacing and flexibility, while the amine and bromide functionalities offer versatile handles for chemical modification.

In drug discovery, modifying a known active molecule (a "lead compound") is a common strategy to improve its properties. This compound is well-suited for this purpose, acting as a flexible linker to add new functional groups to a molecular scaffold. The amine can be acylated or alkylated, while the bromide can undergo nucleophilic substitution.

This strategy is employed in the development of a wide range of therapeutic candidates. For instance, in the synthesis of novel cannabinoid receptor modulators, the core carbazole (B46965) structure is often alkylated to explore structure-activity relationships (SAR) and optimize receptor binding affinity. nih.gov Similarly, research into new kinase inhibitors has utilized intermediates like BOC-protected brominated amines to introduce aliphatic linkers via nucleophilic substitution, a key step in building the final complex molecule. biorxiv.org The general principle involves using such bifunctional linkers to systematically alter a lead compound's structure to enhance its efficacy and selectivity. nih.gov One documented approach involves reacting this compound with triphenylphosphine to create a phosphonium salt, which can then be used to introduce a tethered group onto a target molecule like salicylaldehyde. iastate.edu

The creation of specific ligands and probes is essential for studying biological systems, such as the interaction between a drug and its receptor. This compound and its parent structures are used to synthesize these tools. In one study, this compound hydrobromide was synthesized and utilized in research aimed at the molecular recognition at the active site of Factor Xa, a key enzyme in the blood coagulation cascade. ethz.ch

Furthermore, the underlying 5-bromopentyl structure is valuable for developing molecular imaging agents. Researchers have used 5-bromopentan-1-ol to introduce a flexible pentyloxy side chain during the synthesis of potential nonpeptidic Positron Emission Tomography (PET) tracers for imaging CCR2 receptors, which are implicated in inflammation and cancer. universiteitleiden.nl In a similar vein, the pentyl group has been incorporated into novel fluorescent probes. For example, a pyrazolo[1,5-α]pyrimidine structure was alkylated with 1-bromopentane (B41390) as part of the synthesis of a near-infrared fluorescent imaging probe designed to selectively bind to the cannabinoid receptor 2 (CB2R). nih.gov

A critical application of this compound is in the synthesis of novel antibiotic derivatives to combat drug-resistant bacteria. biorxiv.orgresearchgate.net Vancomycin (B549263) is a last-resort antibiotic, but its effectiveness is threatened by the emergence of resistant strains. biorxiv.orgresearchgate.net Researchers have modified vancomycin at its C-terminus using various amines, including this compound, to create new derivatives. biorxiv.orgresearchgate.net These modifications aim to enhance the drug's binding to bacterial cell wall precursors and improve its activity against resistant bacteria. biorxiv.orgresearchgate.net

In one study, 5-amino-1-pentanol was converted to 5-bromopentan-1-aminium bromide, which was then used in the C-terminal modification of the vancomycin glycopeptide. biorxiv.orgresearchgate.net The resulting derivatives, featuring lipophilic chains, showed significantly enhanced activity against vancomycin-intermediate and vancomycin-resistant bacterial strains. biorxiv.org For example, certain derivatives displayed a 16 to 128-fold increase in activity against VISA (Vancomycin-Intermediate Staphylococcus aureus), VanA, and VanB strains compared to the parent vancomycin. biorxiv.org This work establishes a promising strategy for combating drug-resistant infections. researchgate.net

Table 1: Research Applications of this compound in Drug Discovery

| Application Area | Specific Use Case | Target/Disease Area | Reference |

|---|---|---|---|

| Scaffold Modification | Alkylation of carbazole frameworks to expand SAR. | Cannabinoid Receptors (CB2) | nih.gov |

| Ligand/Probe Design | Synthesis of ligands for molecular recognition studies. | Factor Xa / Coagulation | ethz.ch |

| Ligand/Probe Design | Synthesis of PET tracer precursors. | CCR2 Receptors / Inflammation | universiteitleiden.nl |

| Pre-clinical Synthesis | C-terminal modification of vancomycin. | Antibiotic Resistance (VISA, VanA, VanB) | biorxiv.orgresearchgate.net |

Utility in Material Science Research

Beyond pharmaceuticals, this compound serves as a building block in the field of material science, contributing to the creation of polymers and complex molecular assemblies. sigmaaldrich.combldpharm.com

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. Due to its two reactive functional groups, this compound is a suitable candidate for creating polymers through processes like polycondensation. bldpharm.comcymitquimica.com The amine group can react with a carboxylic acid or acyl chloride, while the bromo group can undergo substitution, allowing it to be incorporated into a growing polymer chain. Chemical suppliers often categorize this compound under building blocks for polymer science, highlighting its utility in this area. bldpharm.comcymitquimica.comfluorochem.co.uk

Supramolecular chemistry involves the design and synthesis of large, complex structures held together by non-covalent bonds. The construction of these assemblies relies on building blocks with specific shapes and reactive groups that guide the self-assembly process. acs.org Bifunctional molecules containing amine groups are widely used to construct molecular cages and other complex architectures through the formation of reversible imine bonds with aldehyde-containing blocks. acs.org The distinct functionalities of this compound make it an exemplary building block for such applications, where the amine can participate in forming the core assembly while the bromide remains available for post-assembly functionalization. cymitquimica.comacs.org

Precursors for Liquid Crystalline Materials

This compound is a valuable bifunctional building block in the synthesis of thermotropic liquid crystals. ambeed.combldpharm.com Its utility stems from its structure: a flexible five-carbon aliphatic chain terminated by two different reactive functional groups, an amine (-NH₂) and a bromo (-Br) group. nih.gov This dual reactivity allows for its incorporation into various parts of a mesogenic (liquid crystal-forming) molecule.

In the design of liquid crystals, molecules typically consist of a rigid core (often containing aromatic rings) and flexible terminal chains. nahrainuniv.edu.iqajgreenchem.com The flexible chains are crucial for influencing the melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and the specific type of liquid crystalline phase (e.g., nematic, smectic). nahrainuniv.edu.iqworktribe.com

This compound can be used to introduce this necessary flexibility. The primary amine group can be readily reacted with acyl chlorides, carboxylic acids, or other electrophilic centers on a rigid core to form stable amide, imine, or other linkages. Subsequently, the terminal bromine atom serves as a reactive site for further modification. ethz.chvu.nl This can include nucleophilic substitution reactions to attach other functional groups or to link the mesogen to a polymer backbone, creating liquid crystal polymers.

The general manufacturing process for liquid crystal materials involves synthesizing liquid crystal intermediates, which are then used to build the final liquid crystal monomer. labinsights.nl this compound serves as one such intermediate or building block. ambeed.combldpharm.com For instance, the amine can be coupled to a core unit like a biphenyl (B1667301) or phenyl benzoate (B1203000) system, and the bromo-terminated chain can then be used to complete the synthesis of the final mesogen. The length of the pentyl chain helps to modulate the intermolecular forces and packing efficiency, which are determinant factors for the resulting mesophase properties.

Table 1: Role of this compound in Liquid Crystal Synthesis

| Feature of this compound | Role in Liquid Crystal Molecule | Impact on Material Properties |

| Flexible Pentyl Chain | Forms the terminal aliphatic "tail" of the mesogen. | Lowers melting point; influences the temperature range and type of the mesophase (e.g., smectic, nematic). nahrainuniv.edu.iqworktribe.com |

| Primary Amine Group (-NH₂) | Acts as a nucleophilic handle for covalent attachment to the rigid core of the mesogen (e.g., via amide bond formation). | Provides a stable linkage point to anchor the flexible chain to the core structure. vu.nl |

| Terminal Bromo Group (-Br) | Provides a reactive site for post-synthesis modification or linking to other molecules/polymers. | Allows for the creation of more complex structures, such as dimeric liquid crystals or side-chain liquid crystal polymers. |

Application in Electronic, Magnetic, and Optical Materials

The same structural features that make this compound useful for liquid crystals also enable its application as a building block for advanced functional materials in electronics, magnetics, and optics. ambeed.combldpharm.comambeed.com The ability to act as a linker between different molecular components is crucial in designing materials with specific photophysical or electronic properties.

Electronic and Optical Materials

In the field of organic electronics and photonics, this compound can be used as a linker in the synthesis of organic dyes and functional polymers. For example, in materials for dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs), it is common to have a molecular structure with donor, acceptor, and π-conjugated bridge components (D-π-A). rsc.org this compound can be used to connect these components. The amine can be attached to an electron-donating or electron-accepting core, while the alkyl chain acts as a solubilizing group or a spacer. The terminal bromine can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to extend conjugation or link to other parts of a device, such as a semiconductor surface. rsc.org

Furthermore, the presence of a halogen atom can directly influence the material's properties. In some phthalocyanine-based optical recording media, the incorporation of bromine atoms into the molecular structure has been shown to improve recording sensitivity and reduce signal errors. google.com By incorporating this compound, a bromo-functionalized chain can be introduced into a dye or polymer, potentially enhancing its performance in optical data storage applications. google.com

Magnetic Materials

The development of molecular magnets and magnetic materials often involves the synthesis of organic radicals or metal-organic complexes. bldpharm.combldpharm.com this compound can be used to synthesize ligands for functional metal complexes. The amine group can coordinate to a metal center, while the bromo-terminated tail can be used to link multiple metal centers together, forming coordination polymers, or to attach the complex to a surface. The pentyl chain provides spacing and influences the magnetic exchange interactions between paramagnetic centers.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Application Area | Role of this compound |

| Organic Dyes | Dye-Sensitized Solar Cells (DSSCs), Organic Photovoltaics (OPVs) | Linker to connect donor/acceptor moieties; alkyl chain for solubility and spatial control. rsc.org |

| Functional Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Monomer precursor for side-chain functionalization of a polymer backbone. ambeed.com |

| Phthalocyanine Derivatives | Optical Recording Media | Introduction of a bromo-functionalized chain to potentially improve recording sensitivity. google.com |

| Metal-Organic Complexes | Molecular Magnets, Catalysis | Precursor for ligands to coordinate with metal centers and link them into larger assemblies. bldpharm.com |

Spectroscopic and Analytical Characterization Methodologies for 5 Bromopentan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to analyze the hydrogen atoms within a molecule, revealing information about their local electronic environment, the number of neighboring protons, and their spatial relationships. For 5-Bromopentan-1-amine, specifically its protonated form 5-bromopentan-1-aminium bromide, the ¹H NMR spectrum exhibits distinct signals corresponding to the different sets of methylene (B1212753) protons along the pentyl chain. biorxiv.org

The protons closest to the electron-withdrawing bromine atom (at C5) and the ammonium (B1175870) group (at C1) are deshielded and thus appear at a higher chemical shift (downfield). For instance, in a deuterium (B1214612) oxide (D₂O) solvent, the protons on the carbon adjacent to the bromine atom (H-5) typically appear as a triplet around 3.52 ppm. biorxiv.org Similarly, the protons on the carbon next to the ammonium group (H-1) resonate as a triplet around 3.01 ppm. biorxiv.org The protons on the internal methylene groups (H-2, H-3, and H-4) appear as multiplets in the more shielded upfield region of the spectrum. biorxiv.org

Table 1: ¹H NMR Spectroscopic Data for 5-Bromopentan-1-aminium bromide in D₂O biorxiv.org

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Br-CH₂ -CH₂-CH₂-CH₂-NH₃⁺ (H-5) | 3.52 | Triplet (t) | 6.6 | 2H |

| Br-CH₂-CH₂-CH₂-CH₂ -NH₃⁺ (H-1) | 3.01 | Triplet (t) | 7.5 | 2H |

| Br-CH₂-CH₂ -CH₂-CH₂-NH₃⁺ (H-4) | 1.90 | Pentet (p) | 6.8 | 2H |

| Br-CH₂-CH₂-CH₂ -CH₂-NH₃⁺ (H-2) | 1.70 | Pentet (p) | 7.6 | 2H |

| Br-CH₂-CH₂-CH₂ -CH₂-NH₃⁺ (H-3) | 1.53 | Pentet (p) | 8.0 | 2H |

| Data recorded on a 500 MHz spectrometer. |

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.

In the ¹³C NMR spectrum of 5-bromopentan-1-aminium bromide, the carbon atom bonded to the highly electronegative bromine (C5) is found downfield. biorxiv.org The carbon atom attached to the nitrogen (C1) also experiences deshielding. biorxiv.org The remaining methylene carbons of the aliphatic chain appear at higher field. biorxiv.org A representative spectrum in D₂O shows five distinct signals, confirming the five-carbon backbone of the molecule. biorxiv.org

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromopentan-1-aminium bromide in D₂O biorxiv.org

| Carbon Assignment | Chemical Shift (δ) ppm |

| C H₂-NH₃⁺ (C1) | 39.33 |

| C H₂-Br (C5) | 34.36 |

| CH₂-C H₂-Br (C4) | 31.35 |

| CH₂-C H₂-CH₂-NH₃⁺ (C2) | 25.88 |

| CH₂-CH₂-C H₂-CH₂-CH₂ | 24.27 |

| Data recorded on a 126 MHz spectrometer. |

Advanced NMR Techniques (e.g., ¹⁵N NMR for nitrogen environments)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique that directly probes the nitrogen nucleus. researchgate.net It provides valuable information about the electronic environment of the amine group. researchgate.net The ¹⁵N chemical shift is highly sensitive to factors such as protonation, solvent effects, and molecular structure. researchgate.netnih.gov

For primary aliphatic amines like this compound, the ¹⁵N chemical shift typically falls within a range of 0 to 60 ppm relative to a nitromethane (B149229) standard. science-and-fun.de The precise chemical shift can offer insights into the availability of the lone pair of electrons on the nitrogen atom. researchgate.net Studies on various aliphatic amines have shown that solvent and steric effects can significantly influence the ¹⁵N chemical shifts, making this technique useful for investigating intermolecular interactions and the reactivity of the amine functionality in derivatives of this compound. nih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This precision is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS using electrospray ionization (ESI) can precisely determine the mass of the protonated molecule ([M+H]⁺). A study on 5-bromopentan-1-aminium bromide reported the mass of the cation [C₅H₁₃NBr]⁺. biorxiv.org

Table 3: HRMS Data for the Cation of 5-Bromopentan-1-aminium bromide biorxiv.org

| Ion | Calculated m/z | Found m/z |

| [C₅H₁₃NBr]⁺ | 166.02259 | 166.02226 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.gov This approach is particularly useful for analyzing complex mixtures containing this compound or its derivatives. nih.govscispace.com

In an LC-MS analysis, the sample is first injected into an LC column, where individual components are separated based on their physicochemical properties (e.g., polarity). scispace.com As each component elutes from the column, it is introduced into the mass spectrometer for ionization and detection. This allows for the identification and quantification of the target analyte even in a complex matrix. Techniques like tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and structural elucidation by analyzing the fragmentation patterns of the parent ion. nih.govresearchgate.net This is invaluable for confirming the presence of this compound derivatives in reaction mixtures or biological samples.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine and alkyl bromide functionalities.

The primary amine group (-NH₂) gives rise to several distinct absorptions. Typically, primary amines exhibit a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, which correspond to the asymmetric and symmetric N-H stretching vibrations. masterorganicchemistry.compressbooks.pub Another key feature is the N-H bending (scissoring) vibration, which appears as a strong absorption between 1650 cm⁻¹ and 1550 cm⁻¹. msu.edulibretexts.org Additionally, a broad N-H wagging band can often be observed in the 900-650 cm⁻¹ range. msu.edulibretexts.org

The carbon-bromine (C-Br) bond of the alkyl halide portion of the molecule is identified by a strong absorption in the far-infrared region of the spectrum. The C-Br stretching vibration typically occurs in the range of 690-515 cm⁻¹. uobabylon.edu.iq The spectrum will also feature C-H stretching absorptions just below 3000 cm⁻¹ (for sp³ hybridized carbons) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium, Sharp |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1550 | Strong |

| Primary Amine (R-NH₂) | N-H Wag | 900 - 650 | Broad, Medium |

| Aliphatic Amine | C-N Stretch | 1250 - 1000 | Medium |

| Alkyl Bromide (R-Br) | C-Br Stretch | 690 - 515 | Strong |

| Alkane | C-H Stretch | 2960 - 2850 | Strong |

| Alkane | C-H Bend | 1470 - 1450 | Medium |

Data compiled from various sources. msu.edulibretexts.orguobabylon.edu.iq

X-ray Crystallography for Solid-State Structure Determination

While this compound is a liquid at room temperature, its derivatives can form stable crystalline solids suitable for X-ray crystallography. This technique provides the most definitive information about the three-dimensional atomic arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

A significant application is in the field of organic-inorganic hybrid materials, where protonated this compound (the 5-bromopentylammonium cation) acts as an organic template in the formation of complex crystal lattices with inorganic components, such as metal halides. nih.gov For example, alkylammonium cations are known to form layered perovskite-like structures with halido-cadmate anions ([CdX₄]²⁻, where X = Cl, Br, I). researchgate.netacs.orgnih.gov

Table 3: Example Crystallographic Data for an Analogous Alkylammonium Cadmium Halide Derivative

| Parameter | (C₆H₁₆N)₂[CdBr₄] (DPAC) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| Anion Geometry | Tetrahedral [CdBr₄]²⁻ |

| Key Interactions | N-H···Br Hydrogen Bonds |

| N···Br Distances (Å) | 3.38 - 3.56 Å (at 100 K) |

| Significance | Determines the 3D packing and properties of the hybrid material |

Data from a representative organic-inorganic hybrid structure. nih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Polarized Optical Microscopy for derived materials)

Thermal analysis techniques are crucial for characterizing the phase behavior and thermal stability of crystalline derivatives of this compound, particularly organic-inorganic hybrid perovskites.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions, melting, and decomposition. rcsi.science In many hybrid materials incorporating alkylammonium cations, DSC reveals reversible solid-solid phase transitions. rsc.orgchinesechemsoc.org These transitions are often associated with changes in the ordering and dynamic motion of the organic cation chains within the crystal lattice. bohrium.com The temperature and enthalpy of these transitions are key characteristics of the material.

Polarized Optical Microscopy (POM) is a complementary technique used to visualize changes in crystal morphology and optical properties (like birefringence) with temperature. d-nb.info When a crystalline material undergoes a phase transition, its domain structure often changes, which can be observed with a POM. arxiv.org For instance, heating a sample on a microscope stage allows for the direct observation of phase fronts moving through the crystal at the transition temperature identified by DSC. arxiv.org POM is also used to characterize the texture of different crystalline or liquid-crystalline phases that these materials may exhibit. d-nb.inforsc.org

Table 4: Example Thermal Analysis Data for an Analogous Organic-Inorganic Hybrid Material

| Compound Family | Technique | Observation | Significance |

|---|---|---|---|

| [NH₃(CH₂)nNH₃]MCl₄ | DSC | Reversible endothermic/exothermic peaks upon heating/cooling | Indicates first-order structural phase transitions researchgate.netchinesechemsoc.org |

| Perovskite-like Materials | POM | Changes in birefringence, domain wall movement | Visual confirmation of phase transitions and analysis of crystal morphology d-nb.infoarxiv.org |

Data compiled from studies on analogous systems. researchgate.netchinesechemsoc.orgd-nb.infoarxiv.org

Theoretical and Computational Studies on 5 Bromopentan 1 Amine and Its Derivatives

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of molecules. For 5-bromopentan-1-amine, QM methods can elucidate conformational preferences, bond energies, and vibrational frequencies.

Hybrid quantum mechanical/molecular mechanical (QM/MM) methods are particularly useful for studying reactions in complex environments, such as enzymatic processes. researchgate.net These methods treat the reacting part of the system with high-level QM, while the surrounding environment (like a protein or solvent) is described by more computationally efficient molecular mechanics. researchgate.net For instance, QM/MM studies have been successfully applied to understand dehalogenation reactions in enzymes like haloalkane dehalogenase, providing insights into the reaction mechanism at an atomic level. researchgate.net Similar approaches could be applied to study the interactions and reactions of this compound in biological systems.

Furthermore, QM calculations have been employed to study hydrogen transfer reactions in enzymes like methylamine (B109427) dehydrogenase, revealing the significance of quantum tunneling. nih.gov Given the amine group in this compound, such studies on related systems highlight the potential of QM methods to uncover non-classical reaction pathways.

Here is a table summarizing some computed properties for this compound from the PubChem database:

| Property | Value | Source |

| Molecular Weight | 166.06 g/mol | PubChem |

| XLogP3-AA | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 165.01531 Da | PubChem |

| Monoisotopic Mass | 165.01531 Da | PubChem |

| Topological Polar Surface Area | 26 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 31.3 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

| This data is based on computational models and may differ from experimental values. |

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms and predicting reactivity. mdpi.commdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules and complex reactions. mdpi.com

DFT calculations can provide detailed information about the transition states and intermediates of reactions involving this compound. For example, in the context of its synthesis or subsequent reactions, DFT can be used to model the energy profiles of different pathways, helping to understand why certain products are favored over others. byu.edu The theory utilizes reactivity indices, such as electronic chemical potential and electrophilicity/nucleophilicity indices, to offer semi-quantitative predictions of how a molecule will behave in a reaction. mdpi.com

Studies on related haloalkanes and amines demonstrate the power of DFT. For instance, DFT has been used to investigate the reactivity of iron(IV)-oxo complexes in C-H activation reactions, showing how ligand substitution affects reactivity. rsc.org In the study of 1,3-dipolar cycloaddition reactions, DFT calculations have been instrumental in elucidating reaction mechanisms and explaining stereoselectivity. mdpi.com For this compound, DFT could be used to explore its nucleophilic substitution reactions, where the amine group attacks an electrophile or intramolecular cyclization to form a cyclic amine. chemguide.co.uk

The application of DFT extends to understanding the properties of related molecules. For example, DFT calculations have been used to study the electronic structure and reactivity of organic azides, which, like the amine group, contain nitrogen. nottingham.ac.uk These studies provide insights into bond lengths, charge distributions, and frontier molecular orbitals, which are crucial for understanding reactivity. nottingham.ac.uk

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational landscape and dynamic behavior of molecules. researchgate.net These methods are based on classical mechanics and use force fields to describe the potential energy of a system.

For a flexible molecule like this compound, MM calculations can be used to identify low-energy conformations and the barriers between them. This is important because the conformation of the molecule can significantly influence its reactivity. MM4, a molecular mechanics force field, has been specifically parameterized for amines, allowing for accurate calculation of properties like vibrational spectra and heats of formation. researchgate.net

Molecular dynamics simulations provide a time-resolved picture of molecular motion. MD simulations of long-chain haloalkanes on surfaces have provided insights into their self-assembly and reaction dynamics. aip.orgacs.org Similar simulations could be used to study the behavior of this compound at interfaces or in solution, providing information about its solvation and transport properties.

MD simulations have also been used to study the phase behavior of long-chain alkyl sulfonates in water, demonstrating the ability of these methods to model complex self-assembly processes. nih.gov Furthermore, simulations of n-alkanes at elevated temperatures have been used to evaluate the performance of different force fields in reproducing experimental properties like density and viscosity. acs.org These studies are relevant for understanding the physical properties of long-chain molecules like this compound.

Structure-Activity Relationship (SAR) Studies in Related Systems

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry and materials science that relates the chemical structure of a molecule to its biological activity or physical properties. wikipedia.orggardp.org While specific SAR studies on this compound are not extensively reported in the provided search results, the principles of SAR can be applied by examining related systems.

The general idea of SAR is to systematically modify the structure of a compound and observe the effect on its activity. gardp.org For example, in the development of new drugs, chemists synthesize analogs of a lead compound to improve its potency, selectivity, or pharmacokinetic properties. gardp.orgvu.nl

In systems related to this compound, SAR studies have been crucial. For instance, the adrenergic blocking activity of N-disubstituted 2-bromoalkylamines has been shown to correlate with certain physicochemical parameters. researchgate.net SAR studies on matrine (B1676216) alkaloids led to the identification of a piperidinone scaffold with analgesic activity, where the distance between an amide and an amino group was found to be a key determinant of activity. jst.go.jp

Furthermore, SAR studies of jasmonoyl-L-isoleucine analogs, where the core structure was modified, helped to identify the key structural features required for biological activity. rsc.org In the development of kinase inhibitors, SAR analysis, supported by computational methods, guided the optimization of lead compounds to achieve high potency and selectivity. biorxiv.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromopentan-1-amine with high purity?

- Methodological Answer : Optimize bromination conditions using controlled inert atmospheres (e.g., nitrogen or argon) to minimize side reactions. Use stoichiometric equivalents of brominating agents (e.g., HBr or PBr₃) and monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography or distillation, and confirm purity using NMR and GC-MS .

- Safety : Follow protocols for handling brominated compounds, including wearing PPE (gloves, goggles) and working in well-ventilated fume hoods to avoid inhalation of vapors .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for bromine (δ ~3.4 ppm for CH₂Br) and amine protons (δ ~1.5–2.5 ppm) to confirm structure .

- Mass Spectrometry (MS) : Identify molecular ion peaks (m/z ~151 for [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N, and Br percentages to confirm stoichiometry .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, amber glass containers under refrigeration (2–8°C) to prevent degradation. Add stabilizers like hydroquinone if required, and monitor for discoloration or precipitate formation over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

Reproducibility Checks : Replicate experiments using identical reagents, equipment, and conditions.

Data Triangulation : Compare results with alternative methods (e.g., microwave-assisted synthesis) or kinetic studies to identify rate-limiting steps .

Controlled Variables : Systematically test variables (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks .

Q. What strategies optimize regioselectivity in brominating this compound derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amine to steer bromination to the desired carbon .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance selectivity .

- Computational Modeling : Employ DFT calculations to predict bromination sites based on electron density maps .

Q. How can this compound be applied in multi-step pharmaceutical syntheses?

- Methodological Answer :

- Intermediate Functionalization : Convert the bromine to azide (-N₃) via SN2 substitution for click chemistry applications.

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings to attach aryl groups for drug candidate libraries .

- Pharmacological Profiling : Assess bioactivity in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent models) to evaluate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.